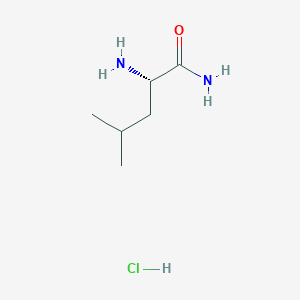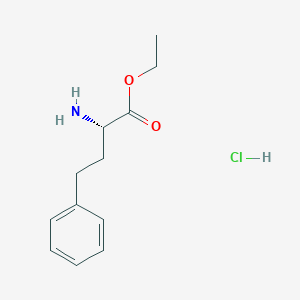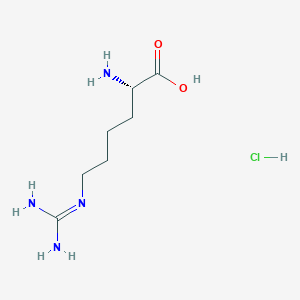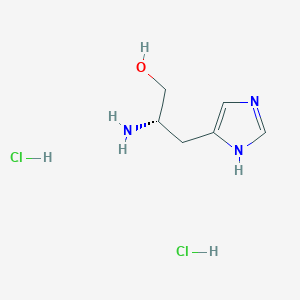
Dimethyl L-aspartate hydrochloride
Vue d'ensemble
Description
Dimethyl L-aspartate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 . It is a white to off-white crystalline powder . It has been used in the synthesis of enzyme and pH dual responsive L-amino acid based biodegradable polymer nanocarrier that can be used for multidrug delivery to cancer cells .
Molecular Structure Analysis
The molecular structure of Dimethyl L-aspartate hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . Its average mass is 197.617 Da and its monoisotopic mass is 197.045486 Da .Physical And Chemical Properties Analysis
Dimethyl L-aspartate hydrochloride is a white to off-white crystalline powder . It is soluble in water and methanol . The melting point is between 115-117 °C .Applications De Recherche Scientifique
Organic Synthesis
H-Asp(ome)-OMe HCl: is a valuable intermediate in organic synthesis . Its structure allows it to be used in the synthesis of complex molecules, particularly in the formation of peptide bonds. The compound’s reactivity with various reagents enables the creation of a wide array of aspartic acid derivatives, which can be further utilized in the synthesis of biologically active molecules.
Pharmaceutical Applications
In the pharmaceutical industry, Dimethyl L-aspartate hydrochloride serves as a building block for the development of drug molecules . It is used in the synthesis of protease inhibitors, which are crucial in the treatment of diseases like HIV/AIDS and hepatitis C. Additionally, its derivatives are explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders.
Agrochemicals
As an intermediate, L-Aspartic acid dimethyl ester hydrochloride is involved in the production of agrochemicals . It contributes to the creation of herbicides and pesticides that target specific enzymes in pests, thus protecting crops without harming beneficial organisms. This specificity is crucial for developing environmentally friendly agricultural products.
Dyestuff Industry
In the dyestuff industry, H-Asp(OMe)-OMe.HCl is used to synthesize dyes and pigments . Its chemical properties allow for the production of colorants with high stability and brightness. These dyes are used in various applications, from textile manufacturing to ink production.
Biomedical Research
Dimethyl L-aspartate hydrochloride: is used in biomedical research as a reagent to study enzyme kinetics and mechanisms . It helps in understanding the function of aspartic acid in biological systems and can be used to investigate the role of aspartic acid-containing enzymes in various metabolic pathways.
Nutraceuticals
The compound is also explored for its potential use in nutraceuticals . Aspartic acid derivatives, including those derived from H-Asp(ome)-OMe HCl , are studied for their effects on athletic performance, mental clarity, and overall well-being. They are considered in the formulation of dietary supplements aimed at enhancing human health and performance.
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl L-aspartate hydrochloride | |
CAS RN |
32213-95-9 | |
| Record name | L-Aspartic acid, 1,4-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32213-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of L-Aspartic acid dimethyl ester hydrochloride in peptide synthesis?
A1: L-Aspartic acid dimethyl ester hydrochloride serves as a protected form of L-aspartic acid, a naturally occurring amino acid, in peptide synthesis []. The hydrochloride salt form enhances its solubility and stability. The methyl ester groups protect the carboxylic acid functionalities, allowing for controlled and selective peptide bond formation during synthesis.
Q2: How can L-Aspartic acid dimethyl ester hydrochloride be used to synthesize more complex molecules?
A2: The research demonstrates using L-Aspartic acid dimethyl ester hydrochloride to create a tripeptide by reacting it with two equivalents of itself []. This tripeptide then serves as a scaffold for further modifications, showcasing the potential of this compound as a building block for more complex structures. For example, reacting the tripeptide with salicylaldehyde leads to the formation of an imine, highlighting its versatility in generating diverse chemical entities.
Q3: Are there alternative synthesis methods for L-Aspartic acid dimethyl ester hydrochloride?
A3: Yes, one study focuses on optimizing the synthesis of L-Aspartic acid dimethyl ester hydrochloride []. This research investigates factors influencing the yield, including reaction time, temperature, and molar ratios of starting materials. This optimized synthesis procedure provides a more efficient and controlled method for obtaining L-Aspartic acid dimethyl ester hydrochloride, which is crucial for its applications in peptide synthesis and other chemical transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















